An In-depth Technical Guide to 1-(2,3-Dimethoxyphenyl)-2-nitropropene: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 1-(2,3-Dimethoxyphenyl)-2-nitropropene: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(2,3-dimethoxyphenyl)-2-nitropropene, a substituted β-methyl-β-nitrostyrene of significant interest in medicinal chemistry and synthetic organic chemistry. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, this document consolidates information on its synthesis, expected physicochemical properties, and reactivity based on the well-established chemistry of closely related analogues and the parent compound, phenyl-2-nitropropene (P2NP).
Introduction and Strategic Importance
1-(2,3-Dimethoxyphenyl)-2-nitropropene belongs to the class of aromatic nitroalkenes. These compounds are characterized by a nitro group attached to an alkene, which is in conjugation with an aromatic ring. The presence of the electron-withdrawing nitro group and the conjugated π-system imparts unique electronic properties, making these molecules versatile intermediates in organic synthesis.
The primary interest in 1-(2,3-dimethoxyphenyl)-2-nitropropene stems from its potential as a precursor in the synthesis of substituted phenethylamines. The 2,3-dimethoxy substitution pattern is a key structural motif in a variety of psychoactive compounds and other biologically active molecules. The reduction of the nitroalkene functionality provides a direct route to the corresponding amine, making this compound a valuable building block for drug discovery and development programs targeting the central nervous system and other therapeutic areas.
Physicochemical Properties
| Property | 1-(2,3-Dimethoxyphenyl)-2-nitropropene (Predicted) | Phenyl-2-nitropropene (P2NP)[1] | 1-(3,5-Dimethoxyphenyl)-2-nitro-1-propene[2] | 1-(2,5-Dimethoxyphenyl)-2-nitropropene[3] |
| Molecular Formula | C₁₁H₁₃NO₄ | C₉H₉NO₂ | C₁₁H₁₃NO₄ | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.23 g/mol | 163.17 g/mol | 223.23 g/mol | 223.23 g/mol |
| Appearance | Likely a yellow crystalline solid | Yellow crystalline solid[1] | Not specified | Not specified |
| Melting Point | Not available | 64-66 °C[1] | 87 °C[2] | Not available |
| Boiling Point | Not available | Decomposes at atmospheric pressure[4] | Not available | Not available |
| Solubility | Expected to be soluble in common organic solvents such as acetone, chloroform, and dichloromethane.[5] | Soluble in acetone, chloroform, dichloromethane, and methanol.[6] | Not available | Not available |
Synthesis of 1-(2,3-Dimethoxyphenyl)-2-nitropropene
The most common and direct method for the synthesis of 1-(2,3-dimethoxyphenyl)-2-nitropropene is the Henry condensation reaction (also known as a nitroaldol reaction) between 2,3-dimethoxybenzaldehyde and nitroethane.[1] This reaction is typically catalyzed by a base.
Reaction Mechanism
The reaction proceeds through a base-catalyzed nitroaldol condensation. The basic catalyst deprotonates nitroethane to form a resonance-stabilized nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,3-dimethoxybenzaldehyde. The resulting β-nitro alcohol intermediate is subsequently dehydrated to yield the final product, 1-(2,3-dimethoxyphenyl)-2-nitropropene. The removal of water drives the reaction towards the formation of the nitroalkene.
Caption: General mechanism of the Henry condensation for the synthesis of 1-(2,3-Dimethoxyphenyl)-2-nitropropene.
Experimental Protocol
While a specific protocol for the 2,3-dimethoxy isomer is not detailed, the following is a general procedure adapted from the synthesis of related nitrostyrenes.[1]
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, add 2,3-dimethoxybenzaldehyde (1.0 equivalent), nitroethane (1.2 equivalents), and a suitable solvent such as toluene.
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Catalyst Addition: Add a basic catalyst, for example, n-butylamine (0.1 equivalents) or ammonium acetate.
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Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
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Work-up and Isolation:
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Allow the reaction mixture to cool to room temperature, which may induce crystallization of the product.
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If the product does not crystallize, the solvent can be removed under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the purified 1-(2,3-dimethoxyphenyl)-2-nitropropene.
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Note on Yield: It has been observed that electron-rich aromatic aldehydes, such as 2,3-dimethoxybenzaldehyde, may result in lower yields in Henry condensations compared to their non-substituted or electron-poor counterparts. This can be due to side reactions like polymerization.
Chemical Reactivity and Applications in Drug Development
The chemical reactivity of 1-(2,3-dimethoxyphenyl)-2-nitropropene is dominated by the nitroalkene moiety. The electron-withdrawing nature of the nitro group makes the β-carbon of the double bond electrophilic and susceptible to nucleophilic attack.
The most significant application of this compound in drug development is its use as a precursor to 2-(2,3-dimethoxyphenyl)propan-1-amine through the reduction of the nitroalkene.
Reduction of the Nitroalkene
The reduction of the nitro group and the carbon-carbon double bond can be achieved using various reducing agents. The choice of reagent can influence the final product.
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Complete Reduction to the Amine: Strong reducing agents like lithium aluminum hydride (LAH) are commonly used to reduce both the nitro group and the double bond to afford the corresponding primary amine.[1] Other methods include catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon.[1]
Caption: Reduction of 1-(2,3-Dimethoxyphenyl)-2-nitropropene to the corresponding phenethylamine.
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Partial Reduction to the Ketone: It is also possible to selectively reduce the nitroalkene to the corresponding ketone, 1-(2,3-dimethoxyphenyl)propan-2-one. This can be achieved through methods such as reduction with iron in the presence of an acid.[7] This ketone can then be a substrate for reductive amination to yield the desired amine.
Spectral Data (Predicted)
No experimental spectral data for 1-(2,3-dimethoxyphenyl)-2-nitropropene has been found in the searched literature. The following are predicted key characteristics based on the analysis of related compounds.
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¹H NMR: The spectrum is expected to show signals for the aromatic protons, the vinylic proton, the methyl protons, and the two methoxy groups. The chemical shifts of the aromatic protons will be influenced by the positions of the methoxy groups.
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¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons, the carbons of the double bond, the methyl carbon, and the two methoxy carbons.
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IR Spectroscopy: Key absorption bands are expected for the nitro group (asymmetric and symmetric stretching around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹), the C=C double bond (around 1600-1650 cm⁻¹), and C-O stretching of the methoxy groups.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (223.23 g/mol ).
Safety and Handling
As with other nitrostyrene derivatives, 1-(2,3-dimethoxyphenyl)-2-nitropropene should be handled with care. Based on the data for P2NP, it is expected to be harmful if swallowed and to cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
For storage, it is recommended to keep the compound in a cool, dry place, away from strong oxidizing agents.[1] At higher temperatures, nitrostyrenes can be unstable and may degrade over time.[1]
Conclusion
1-(2,3-dimethoxyphenyl)-2-nitropropene is a valuable, albeit not extensively characterized, synthetic intermediate. Its preparation via the Henry condensation of 2,3-dimethoxybenzaldehyde and nitroethane provides a straightforward entry point to this molecule. Its primary utility lies in its conversion to 2-(2,3-dimethoxyphenyl)propan-1-amine, a key scaffold for the development of novel therapeutics. While a lack of specific experimental data necessitates reliance on analogies to related compounds, the well-understood chemistry of nitrostyrenes provides a solid foundation for its synthesis and application in research and drug discovery.
